Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(4-bromo-3-fluorophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17)14(18)10-12/h4-5,10H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJAZYGTWIXBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Nucleophilic Aromatic Substitution and Carbamate Formation
Overview:
This method involves initial substitution on a fluorinated aromatic ring, followed by coupling with piperazine and carbamate protection.
- Step 1: Condensation of 4-bromo-3-fluorobenzyl derivatives with piperazine in an aromatic solvent such as toluene or xylene at elevated temperatures (~80–90°C). This step utilizes nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing fluorine and bromine substituents, which activate the aromatic ring toward nucleophilic attack.
- Step 2: The resulting intermediate, a benzyl-piperazine derivative, is reacted with tert-butyl chloroformate or di-tert-butoxycarbonyl anhydride to introduce the tert-butyl carbamate protecting group on the piperazine nitrogen.
- The reaction typically employs aromatic hydrocarbons (toluene, xylene) as solvents.
- Reaction temperatures range from 40°C to 90°C, depending on the reactivity of the intermediates.
- The process yields a protected piperazine derivative suitable for further functionalization.
Research Reference:
- This approach aligns with the synthesis described in patent literature, where aromatic substitution and carbamate formation are combined in a one-pot or sequential manner, emphasizing mild conditions and high purity yields.
Reduction and Functionalization of Nitro Intermediates
Overview:
This route starts from nitro-precursors, which are reduced to amines, then coupled with aromatic halides.
- Step 1: Synthesis of a nitro-derivative of the aromatic ring, such as 4-bromo-3-fluoro-nitrobenzene.
- Step 2: Reduction of the nitro group to an amine using palladium on carbon (Pd/C) in methanol or other suitable solvents.
- Step 3: The amine is then reacted with tert-butyl chloroformate or di-tert-butoxycarbonyl anhydride in aromatic solvents, forming the carbamate-protected piperazine derivative.
- The reduction step is performed at mild temperatures (around 40–90°C) with Pd/C, a common catalyst for nitro reductions.
- The coupling with carbamate reagents occurs in toluene or xylene, ensuring high selectivity and yield.
Reference:
- Similar methods are detailed in patents and scholarly articles focusing on piperazine derivatives, emphasizing reduction of nitro groups followed by carbamate protection.
One-Pot Click Chemistry for Derivative Formation
Overview:
Recent advances include the use of click chemistry to synthesize piperazine derivatives efficiently.
- Step 1: Tert-butyl 4-propioloylpiperazine-1-carboxylate is reacted with aryl/alkyl azides in the presence of copper iodide (CuI) and DIPEA in DMF at 0°C.
- Step 2: The azide reacts with the alkyne group via a 1,3-dipolar cycloaddition (click reaction), forming a triazole-linked piperazine derivative.
- Step 3: The product is purified by filtration and washing, yielding high-purity compounds.
- This method offers high yields (>95%) and operational simplicity.
- It is adaptable for various substituents, including bromophenyl and fluorophenyl groups.
Reference:
- The process is detailed in recent chemical literature, emphasizing efficiency and versatility.
Key Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Solvents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution & Carbamate Formation | Aromatic halides (e.g., 4-bromo-3-fluorobenzyl derivatives) | Di-tert-butoxycarbonyl anhydride, piperazine | Toluene, xylene | 40–90°C | High purity, scalable | Multi-step, requires purification |
| Nitro Reduction & Coupling | Nitro-derivatives of aromatic rings | Pd/C, tert-butyl chloroformate | Methanol, aromatic solvents | 40–90°C | Versatile, well-established | Longer reaction times |
| Click Chemistry | Tert-butyl 4-propioloylpiperazine | Azides, CuI, DIPEA | DMF | 0°C to room temperature | Fast, high yield, versatile | Limited to compatible functional groups |
Research Findings and Considerations
- Selectivity & Yield: The use of aromatic hydrocarbons as solvents and controlled temperatures enhances selectivity and yields, often exceeding 90%.
- Reaction Optimization: Adjusting temperature and reagent equivalents can optimize the formation of the desired tert-butyl carbamate-protected intermediates.
- Purification: Techniques such as column chromatography, recrystallization, or filtration are employed to purify the final compounds, ensuring high purity suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its piperazine core.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various biological molecules, potentially affecting signaling pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Tert-butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate (CAS 1223432-70-9)
- Structural Difference : Replaces the benzyl (CH₂) linker with a carbonyl (CO) group, forming a benzoyl derivative.
- Enhanced hydrogen-bonding capacity, which may influence target binding affinity .
Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (Compound 33)
- Structural Difference: Features a butanoyl linker with a 3-nitrophenoxy group.
- Implications :
Linker Modifications
Tert-butyl 4-(2-(4-(3-fluorobenzoyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate (Compound 2j)
- Structural Difference : Contains an acetyl linker between two piperazine rings, with a 3-fluorobenzoyl group.
- Implications :
Tert-butyl 4-(6-(4-chloro-2-(trifluoromethyl)phenyl)pyrimidine-4-carbonyl)piperazine-1-carboxylate (Compound 8)
- Structural Difference : Incorporates a pyrimidine-carbonyl linker with chloro and trifluoromethyl substituents.
- The pyrimidine ring adds rigidity, possibly favoring specific binding conformations .
Stereochemical and Functional Group Variations
(S)-Tert-butyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carboxylate
- Structural Difference : Chiral center at the 3-position of the piperazine ring with a 4-chlorophenyl substituent.
- Implications :
Stability and Reactivity
Comparative Data Table
Biological Activity
Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 387.25 g/mol. The compound features a piperazine ring, which is a common motif in pharmacologically active compounds, along with a tert-butyl group that enhances lipophilicity and a bromo-fluorobenzyl moiety that may contribute to its biological activity .
Structural Comparison
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| This compound | Contains bromine and fluorine; potential antibacterial properties | |
| Tert-butyl 4-(4-bromo-2-fluorobenzyl)piperazine-1-carboxylate | Variation in fluorine position; may exhibit different biological activities |
The specific mechanisms of action for this compound are not fully elucidated. However, it is suggested that the compound interacts with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) can enhance binding affinity to these targets, potentially modulating their activity .
Potential Biological Targets
- Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptors : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Biological Activity
Research indicates that compounds structurally related to this compound exhibit various biological activities, including:
- Anticancer Activity : Similar piperazine derivatives have shown cytotoxic effects against several cancer cell lines, including:
- Human breast adenocarcinoma (MCF-7)
- Human melanoma (MEL-8)
In one study, compounds with similar structures demonstrated IC50 values in the micromolar range against these cell lines, indicating potential for further development as anticancer agents .
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that derivatives of piperazine can induce apoptosis in cancer cell lines. For example, compounds with electron-withdrawing groups at specific positions on the aromatic ring exhibited significant cytotoxicity against MCF-7 cells, suggesting that structural modifications can enhance biological activity .
- Mechanism Exploration : Flow cytometry assays revealed that certain piperazine derivatives triggered apoptosis via caspase activation pathways. This suggests that this compound may similarly influence apoptotic mechanisms in targeted cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
